molecular formula C6H12ClNO2 B3180640 (1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride CAS No. 2243913-36-0

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

Cat. No.: B3180640
CAS No.: 2243913-36-0
M. Wt: 165.62
InChI Key: YJRMNPPUVLZEIJ-FHAQVOQBSA-N
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Description

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of cyclopentane and contains both an amino group and a carboxylic acid group, making it an important molecule for various biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of the amino and carboxylic acid groups. One common method involves the use of cyclopentanone as a starting material, which undergoes a series of reactions including amination and carboxylation under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme ornithine aminotransferase, which is involved in the urea cycle. The inhibition mechanism involves the elimination of fluoride ions followed by conjugate addition and hydrolysis, leading to the inactivation of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and its potent inhibitory effect on ornithine aminotransferase, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1S,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMNPPUVLZEIJ-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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